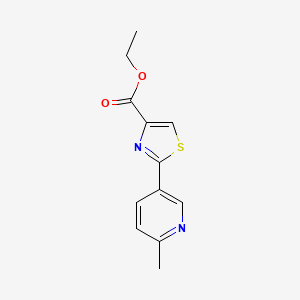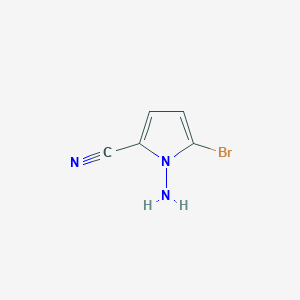
2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with a unique structure that includes both carboxylic acid and pyrrolidine functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of methyl phosphine dichloride with acrylic acid, followed by the addition of water and subsequent reaction in a mixed solution of water and an organic solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reducing agents such as tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: TCEP is a frequently used reducing agent due to its stability and effectiveness.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: The compound is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with molecular targets and pathways. For instance, when used as a reducing agent, the compound donates electrons to break disulfide bonds in proteins, leading to the formation of free thiols and the stabilization of protein structures . This process is crucial in various biochemical and molecular biology applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-carboxyethyl)phosphine (TCEP): A widely used reducing agent in biochemistry.
2-Carboxyethyl acrylate: Used in polymer synthesis and has similar carboxyethyl functionality.
2-Carboxyethyl (phenyl)phosphinic acid: Used in the synthesis of layered complexes.
Uniqueness
2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific structure that combines carboxylic acid and pyrrolidine functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C8H11NO5 |
|---|---|
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
2-(2-carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO5/c10-5-1-3-8(9-5,7(13)14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12)(H,13,14) |
InChI-Schlüssel |
JUZXLUDCIRRWRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1=O)(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13677706.png)




![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)
![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)







